molecular formula C12H18ClNO2 B12110916 4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride

4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride

Cat. No.: B12110916
M. Wt: 243.73 g/mol
InChI Key: LWVXXZXKTAIBIQ-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and piperidine.

    Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 4-(3-methoxyphenyl)piperidin-4-ol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-methoxyphenyl)piperidin-4-one, while reduction could produce more saturated piperidine derivatives.

Scientific Research Applications

4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can affect various physiological processes, including mood, cognition, and motor function.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenyl)piperidine: Lacks the hydroxyl group present in 4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride.

    4-(3-methoxyphenyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.

    4-(3-methoxyphenyl)piperidin-4-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the methoxy and hydroxyl groups allows for unique interactions with biological targets, potentially leading to different therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

4-(3-methoxyphenyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-15-11-4-2-3-10(9-11)12(14)5-7-13-8-6-12;/h2-4,9,13-14H,5-8H2,1H3;1H

InChI Key

LWVXXZXKTAIBIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCNCC2)O.Cl

Origin of Product

United States

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